Pentyl 2-methylbutyrate
Overview
Description
- Pentyl 2-methylbutyrate , also known as methyl butanoate , is the methyl ester of butyric acid.
- It has a fruity odor, resembling apples or pineapples.
- At room temperature, it is a colorless liquid with low solubility in water, forming an oily layer.
- It is flammable but has a relatively low vapor pressure, making it safe to handle at room temperature.
Molecular Structure :
- Chemical formula: C<sub>10</sub>H<sub>20</sub>O<sub>2</sub>
- Molar mass: 172.26 g/mol
- Isotopologues: pentyl 2-methylbutanoate-d-3
Chemical Reactions Analysis
- Pentyl 2-methylbutyrate can undergo ester hydrolysis to form butyric acid and pentanol.
- It can also participate in esterification reactions with alcohols.
Scientific Research Applications
1. Animal Nutrition and Rumen Fermentation
Pentyl 2-methylbutyrate (2MB), a variant of 2-methylbutyrate, has been studied for its effects on rumen fermentation and animal nutrition. For instance, studies on Simmental steers have shown that 2MB supplementation can impact rumen fermentation, enzyme activities, and feed digestibility. This is crucial for understanding and improving the dietary management of livestock (Wang et al., 2012). Similarly, research on dairy calves indicates that 2MB can influence growth performance and ruminal development, providing insights into better feeding strategies for young livestock (Liu et al., 2016).
2. Medical Applications
In the medical field, derivatives of 2-methylbutyrate, like beta-hydroxy-beta-methylbutyrate (HMB), are being researched for their potential in various therapeutic areas. For example, a study has shown that HMB supplementation could prevent radiation dermatitis in head and neck cancer patients undergoing concurrent chemoradiotherapy (Imai et al., 2014). Additionally, HMB has been evaluated for its ability to mitigate muscle loss in older adults, suggesting a potential role in geriatric care (Wu et al., 2015).
3. Biofuels and Combustion Research
Research in the field of biofuels has explored the combustion characteristics of compounds like 2-methylbutanol, which shares a similar molecular structure with Pentyl 2-methylbutyrate. Such studies provide insights into alternative fuel sources and their environmental impact (Park et al., 2015).
4. Forensic Science
In forensic science, derivatives of 2-methylbutyrate have been studied for their potential as volatile markers in the decomposition process. This research is crucial for improving forensic methodologies and tools (Rosier et al., 2015).
Safety And Hazards
- Not classified as hazardous.
- No specific safety precautions required.
Future Directions
- Research on its applications in perfumes, flavorings, and combustion studies.
- Further investigations into its biological effects and potential uses.
Please note that this analysis is based on available data, and further research may reveal additional insights1234
properties
IUPAC Name |
pentyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBXPIJLXBHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867443 | |
Record name | Butanoic acid, 2-methyl-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 2-methylbutyrate | |
CAS RN |
68039-26-9 | |
Record name | Pentyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-methyl-, pentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-methyl-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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